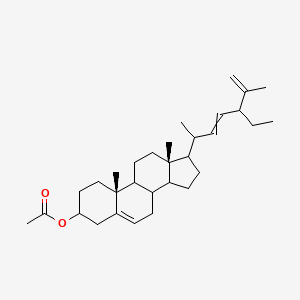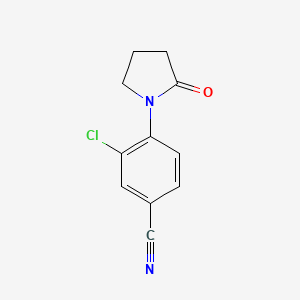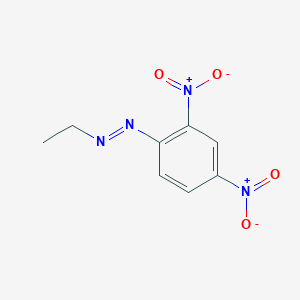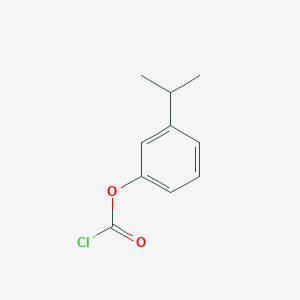
(4beta)-23-Hydroxyolean-12-ene-3,22-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4beta)-23-Hydroxyolean-12-ene-3,22-dione is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4beta)-23-Hydroxyolean-12-ene-3,22-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the oxidation of oleanolic acid derivatives to introduce the keto groups at positions 3 and 22. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in triterpenoids, followed by purification and chemical modification to achieve the desired structure. Techniques such as column chromatography and recrystallization are commonly used to purify the compound.
化学反应分析
Types of Reactions
(4beta)-23-Hydroxyolean-12-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional keto or hydroxyl groups, while reduction may produce dihydroxy derivatives.
科学研究应用
Chemistry: Used as a starting material for the synthesis of more complex triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and hepatoprotective properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various models.
作用机制
The mechanism of action of (4beta)-23-Hydroxyolean-12-ene-3,22-dione involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with cell cycle progression.
Hepatoprotective: The compound protects liver cells from damage by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
相似化合物的比较
(4beta)-23-Hydroxyolean-12-ene-3,22-dione can be compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: A precursor to this compound, known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with similar biological activities, including anticancer and anti-inflammatory effects.
Betulinic Acid: A triterpenoid with potent anticancer properties, particularly against melanoma cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione |
InChI |
InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20?,21?,22?,26-,27+,28-,29-,30-/m1/s1 |
InChI 键 |
AKFPPARWAOGYCP-HOONMLMCSA-N |
手性 SMILES |
C[C@]12CCC(=O)[C@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5=O)(C)C)C)C)C)(C)CO |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)

![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)







![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)


